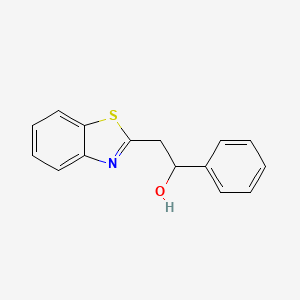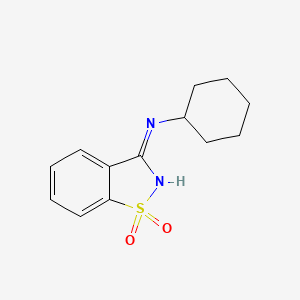![molecular formula C16H14N2O2 B12112590 Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152506-13-2](/img/structure/B12112590.png)
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 2,3-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenol and dimethylphenyl groups. One common method involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol or dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the phenol or dimethylphenyl groups.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,3-dimethyl-: Similar structure but lacks the oxadiazole ring.
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester: Contains a boronic acid ester group instead of the oxadiazole ring
Uniqueness
Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
1152506-13-2 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-3-5-14(11(10)2)16-17-15(18-20-16)12-6-8-13(19)9-7-12/h3-9,19H,1-2H3 |
InChI-Schlüssel |
GPAXACULYNCIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)



![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)





![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)


